molecular formula C16H17N3O2S B3856501 N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide

N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide

Cat. No. B3856501
M. Wt: 315.4 g/mol
InChI Key: JHRPQEKOUKYBNU-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models. In

Mechanism of Action

N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and akinesia. N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative effects of the compound.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a useful tool for studying Parkinson's disease in animal models. It induces Parkinson's disease-like symptoms that mimic the human disease, making it a valuable tool for studying the disease's underlying mechanisms and potential treatments. However, N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a potent neurotoxin that can be dangerous to handle, and its use requires strict safety precautions.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide. One area of research is to identify compounds that can protect against N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide-induced neurodegeneration. Another area of research is to develop new animal models of Parkinson's disease that more closely mimic the human disease. Finally, research on the biochemical and physiological effects of N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide may provide insight into the underlying mechanisms of Parkinson's disease and potential treatments.

Scientific Research Applications

N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been widely used in scientific research as a tool to study Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has also been used to study the neuroprotective effects of various compounds and to screen potential drugs for the treatment of Parkinson's disease.

properties

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-5-2-3-7-14(12)18-15(20)8-9-16(21)19-17-11-13-6-4-10-22-13/h2-7,10-11H,8-9H2,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRPQEKOUKYBNU-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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